molecular formula C25H32N2O4S B2589221 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921996-51-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Número de catálogo: B2589221
Número CAS: 921996-51-2
Peso molecular: 456.6
Clave InChI: VILDEUXUXLRYLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural elements include:

  • 3,3-dimethyl groups: Provide steric bulk, likely influencing conformational stability and binding selectivity.
  • 4-oxo moiety: May participate in hydrogen bonding or act as a hydrogen bond acceptor.

Analogous synthetic routes for related heterocycles, such as the use of cesium carbonate in SN2 reactions (as seen in ), suggest possible strategies for introducing sulfonamide or allyl groups .

Propiedades

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILDEUXUXLRYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings and data.

Chemical Structure and Properties

The compound features a unique oxazepine ring structure which contributes to its chemical properties. The molecular formula is C21H30N2O3SC_{21}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 390.55 g/mol. The structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₉H₃₁N₂O₃S
Molecular Weight390.55 g/mol
IUPAC NameN-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

The exact mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may interact with specific biological targets such as enzymes or receptors. Its potential enzyme inhibition properties have been highlighted in various assays.

Pharmacological Studies

  • Inhibition Studies : The compound has shown promising results in enzyme inhibition assays. For instance, compounds similar to this structure have been evaluated for their activity against 17β-hydroxysteroid dehydrogenase (17β-HSD) Type 3. Some derivatives demonstrated significant inhibitory effects with IC50 values in the nanomolar range .
  • Anticancer Activity : A study indicated that related compounds exhibited activity against leukemia cell lines (e.g., CCRF-CEM) with GI50 values as low as 10 nM . This suggests that N-(5-allyl...) may have similar anticancer properties worth exploring.

Case Study 1: Enzyme Inhibition Assay

In a comparative study of various oxazepine derivatives including N-(5-allyl...), researchers found that certain modifications to the structure increased potency against specific enzymes involved in steroid metabolism. The most effective compounds were those that maintained a balance between hydrophobic and hydrophilic interactions within the active site of the enzyme .

Case Study 2: Antitumor Activity

Another study focused on the antitumor potential of compounds derived from the oxazepine framework. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on core scaffolds, substituents, and inferred physicochemical/biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Notable Features
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide Benzo[b][1,4]oxazepine (7-membered) Allyl, dimethyl, pentamethyl sulfonamide ~520 (estimated) ~4.8 High lipophilicity; potential protease/kinase inhibition due to sulfonamide group.
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid (Compound 4, ) Benzo[b][1,4]oxazine (6-membered) Acetic acid, oxo ~235 ~1.2 Smaller ring size; polar carboxylate group enhances solubility but reduces membrane permeability.
Celecoxib (reference sulfonamide drug) Trifluoromethylpyrazole Sulfonamide, trifluoromethyl 381 3.5 COX-2 inhibitor; demonstrates sulfonamide’s role in target binding .

Key Comparative Insights

Core Heterocycle Differences: The 7-membered benzo[b][1,4]oxazepine core in the target compound offers greater conformational flexibility compared to the 6-membered oxazine in Compound 4. This may enhance binding to larger enzyme pockets but reduce metabolic stability .

Substituent Effects :

  • The pentamethylbenzenesulfonamide group in the target compound is significantly bulkier than the acetic acid group in Compound 4, leading to higher logP (~4.8 vs. ~1.2) and reduced aqueous solubility. This suggests divergent therapeutic applications (e.g., central vs. peripheral targets).
  • The allyl group introduces unsaturation, which may increase susceptibility to oxidative degradation compared to saturated analogs.

Synthetic Considerations :

  • Synthesis of the target compound likely requires advanced protecting-group strategies for the allyl and sulfonamide functionalities, whereas Compound 4 () utilizes straightforward alkylation with cesium carbonate .

In contrast, Compound 4’s carboxylate group may favor ion-channel interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.